2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine
Description
Molecular Formula: C₁₈H₉ClF₃N₃O Molecular Weight: 375.74 g/mol CAS Number: 321432-20-6 Structure: This compound features a pyridine core substituted with a cyano group at position 3, a phenoxy group at position 2, and a 3-chloro-5-trifluoromethylpyridyl moiety at position 4. The trifluoromethyl (CF₃) and chloro (Cl) groups enhance electronegativity and steric bulk, influencing reactivity and stability .
Properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-phenoxypyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9ClF3N3O/c19-15-7-13(18(20,21)22)10-24-16(15)12-6-11(8-23)17(25-9-12)26-14-4-2-1-3-5-14/h1-7,9-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGWDIKBKUCAGRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of 3-chloro-5-trifluoromethyl-2-pyridyl intermediate: This can be achieved by reacting 2-chloro-5-(trifluoromethyl)pyridine with appropriate reagents under controlled conditions.
Introduction of the phenoxy group: The intermediate is then reacted with phenol or its derivatives in the presence of a base to introduce the phenoxy group.
Addition of the cyano group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine under suitable reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Phenoxy group oxidation products.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive data tables, well-documented case studies, or detailed research findings specifically focusing on the applications of "2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine" . However, the search results do offer some related information that can be used to understand the compound and its potential applications.
Basic Information
- Chemical Identification "this compound" is identified by the CAS No. 339011-81-3 . Other names include this compound and [2,3'-Bipyridine]-5'-carbonitrile, 3-chloro-6'-phenoxy-5-(trifluoromethyl)- . Its molecular formula is C18H9ClF3N3O, with a molecular weight of 375.73 .
- Structure It is a pyridine derivative containing phenoxy, chloro, trifluoromethyl, and cyano substituents .
Related Compounds and Herbicidal Use
- Herbicidal Context US Patent 4235621A describes 2-substituted phenoxy-3-chloro-5-trifluoromethyl pyridine as a herbicide . The general formula includes variations in substituents at different positions of the pyridine ring, which could be relevant to the synthesis or activity of the title compound .
- Synthesis of Related Compounds The patent also details methods for producing related compounds, such as reacting 2-halo-3-chloro-5-trifluoromethyl pyridine with resorcinol . These methods might be adaptable for synthesizing "this compound" .
Safety and Hazards
- GHS Classification 3-Chloro-5-(trifluoromethyl)pyridine-2-carbonitrile, a related compound, is classified with the following hazards: Acute Toxicity (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2A), and Specific Target Organ Toxicity (Single Exposure - Respiratory tract irritation) . It is important to note that this information pertains to a related compound and may not be directly applicable to "this compound" without further investigation .
Limited Direct Applications
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards certain targets .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with similar pyridine derivatives:
Reactivity and Stability
- Enzymatic Compatibility: The mutant nitrile hydratase from Rhodococcus rhodochrous PA-34 exhibits high activity toward 3-cyanopyridine (Km = 102 mM, Vmax = 350.8 µmol/min/mg) . The target compound’s bulky substituents may hinder enzymatic interactions compared to simpler analogs like 3-cyanopyridine. The CF₃ group in the target compound could enhance metabolic stability, reducing susceptibility to hydrolysis compared to unsubstituted pyridines.
- Chemical Stability: The presence of Cl and CF₃ groups increases resistance to oxidation and electrophilic substitution reactions. In contrast, 3-cyanopyridine undergoes hydrolysis to nicotinamide under enzymatic conditions .
Biological Activity
2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine, a compound with the molecular formula CHClFNO and CAS number 339011-81-3, has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics and herbicidal applications. This article explores the compound's biological activity, focusing on its anticancer properties and herbicidal efficacy.
- Molecular Weight : 375.73 g/mol
- Structural Formula : The compound features a phenoxy group and a pyridine ring, which are significant for its biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various cyanopyridine derivatives, including this compound. The following sections summarize key findings from recent research.
The compound has been shown to interact with survivin, an inhibitor of apoptosis protein that is often overexpressed in cancer cells. By modulating survivin levels, this compound may enhance the efficacy of chemotherapeutic agents.
Case Studies and Research Findings
-
Cytotoxicity Evaluation :
- A study evaluated the cytotoxic effects of various 3-cyanopyridine derivatives against human cancer cell lines such as prostate carcinoma (PC-3), breast cancer (MDA-MB-231), and hepatocellular carcinoma (HepG2). The results indicated that certain derivatives exhibited significant cytotoxicity with IC values lower than those of standard drugs like 5-Fluorouracil (5-FU) .
Compound Cell Line IC (µM) 5e PC-3 8.5 5e MDA-MB-231 6.4 5c HepG2 10.0 - Apoptosis Induction :
- Western Blot Analysis :
Herbicidal Activity
In addition to its anticancer properties, this compound has been identified as a promising herbicide. Its structural characteristics allow it to inhibit specific biochemical pathways in plants.
Herbicidal Efficacy
Research indicates that this compound can effectively control various weed species by disrupting their growth mechanisms. The herbicidal composition containing this compound demonstrated significant efficacy in agricultural applications .
Q & A
Basic Research Questions
Q. What experimental strategies can optimize the synthesis of 2-Phenoxy-5-(3-chloro-5-trifluoromethyl-2-pyridyl)-3-cyanopyridine to improve yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst choice). For example, substitution reactions under alkaline conditions (as seen in pyridylmethoxy intermediate synthesis) can enhance regioselectivity . Catalytic systems like Pd/C or Cu(I) salts may improve coupling efficiency for pyridine ring assembly. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate high-purity products .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR : H and C NMR can confirm substituent positions and electron-withdrawing effects (e.g., deshielding of protons near Cl or CF groups) .
- XRD : Single-crystal X-ray diffraction resolves steric effects of the phenoxy and pyridyl groups, providing bond angles and intermolecular interactions .
- FT-IR : Identifies functional groups (e.g., C≡N stretch at ~2200 cm) and hydrogen bonding patterns .
Q. How can researchers design preliminary biological assays to evaluate the compound’s antitumor potential?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1 nM to 100 μM. Compare IC values with reference drugs like doxorubicin. For mechanistic insights, pair these with flow cytometry to assess apoptosis (Annexin V/PI staining) or cell cycle arrest (propidium iodide) .
Advanced Research Questions
Q. What computational approaches are recommended to study structure-activity relationships (SAR) for modifying substituents on the pyridine core?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like CYP1B1 or kinases. Focus on substituent effects (e.g., trifluoromethyl’s hydrophobicity, cyano’s electron-withdrawing properties) on binding affinity .
- QSAR Modeling : Train models with descriptors (logP, polar surface area) and bioactivity data to predict how structural modifications (e.g., replacing Cl with Br) alter potency .
Q. How can contradictions in reported biological activity data (e.g., varying IC across studies) be resolved methodologically?
- Methodological Answer : Standardize assay conditions (cell line passage number, serum concentration, incubation time) and validate results with orthogonal assays (e.g., ATP-based viability assays alongside caspase-3 activation). Use statistical tools (ANOVA, Bland-Altman plots) to assess inter-lab variability. Cross-reference with structural analogs (e.g., 2-amino-3-chloro-5-trifluoromethylpyridine derivatives) to identify trends .
Q. What advanced analytical methods are suitable for studying the compound’s stability in biological matrices?
- Methodological Answer :
- LC-MS/MS : Quantify degradation products in plasma or liver microsomes. Use isotopically labeled internal standards (e.g., C-cyanopyridine) to improve accuracy.
- Metabolite ID : Employ high-resolution mass spectrometry (HRMS) with fragmentation patterns to identify phase I/II metabolites .
Q. Which strategies can elucidate the role of the trifluoromethyl group in modulating enzymatic inhibition (e.g., CYP1B1)?
- Methodological Answer : Conduct enzyme kinetics assays with recombinant CYP1B1. Compare values of the parent compound versus analogs lacking the CF group. Use fluorescence-based (e.g., EROD assay) or LC-MS substrate depletion methods to measure inhibition potency. Molecular dynamics simulations can reveal CF-induced conformational changes in the enzyme’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
